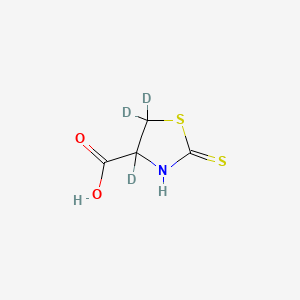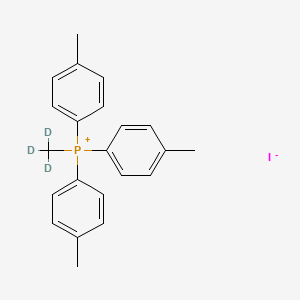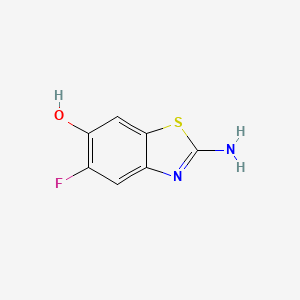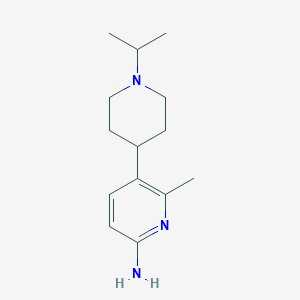
Terazosin-md
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terazosin is a quinazoline derivative and an alpha-1 adrenergic antagonist. It is primarily used to treat benign prostatic hyperplasia (BPH) and hypertension. By blocking alpha-1 adrenergic receptors, Terazosin relaxes smooth muscles in blood vessels and the prostate, improving urinary flow and reducing blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Terazosin hydrochloride is synthesized through a multi-step process involving the reaction of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-((tetrahydro-2-furanyl)carbonyl)piperazine with hydrochloric acid. The process involves the use of various reagents and solvents, including acetonitrile, water, sodium citrate dihydrate, and citric acid .
Industrial Production Methods: The industrial production of Terazosin hydrochloride involves high-performance liquid chromatography (HPLC) for the separation and estimation of the compound in pharmaceutical dosage forms. The method uses an Inertsil ODS-C18 column with a mobile phase consisting of water, acetonitrile, and triethylamine, adjusted to pH 6.4 with orthophosphoric acid .
Analyse Des Réactions Chimiques
Types of Reactions: Terazosin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the reactions involving Terazosin include acetonitrile, water, sodium citrate dihydrate, citric acid, and hydrochloric acid. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed: The major product formed from the reactions involving Terazosin is Terazosin hydrochloride, which is used in pharmaceutical formulations to treat BPH and hypertension .
Applications De Recherche Scientifique
Terazosin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicine, Terazosin is used to treat BPH and hypertension by relaxing smooth muscles in blood vessels and the prostate . Recent studies have shown that Terazosin may also have potential therapeutic effects in treating motor neuron disease by increasing energy production in motor neurons . Additionally, Terazosin has been found to enhance mitophagy and alleviate β-cell dysfunction in non-alcoholic fatty pancreas disease by inhibiting the MST1-Foxo3a signaling pathway .
Mécanisme D'action
Terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors, which are abundant in the prostate, prostatic capsule, and bladder neck. This blockade results in the relaxation of smooth muscles in these areas, reducing bladder outlet obstruction and lowering blood pressure . The inhibition of alpha-1 adrenergic receptors also leads to improved urinary flow and reduced symptoms of BPH .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Terazosin include prazosin, doxazosin, and tamsulosin. These compounds are also alpha-1 adrenergic antagonists used to treat BPH and hypertension .
Uniqueness of Terazosin: Terazosin is unique in its ability to selectively block alpha-1 adrenergic receptors without affecting their individual subtypes. This selectivity allows for the relaxation of smooth muscles in blood vessels and the prostate, leading to improved urinary flow and reduced blood pressure . Additionally, Terazosin has shown potential therapeutic effects in treating motor neuron disease and non-alcoholic fatty pancreas disease, highlighting its versatility and potential for repurposing .
Propriétés
Formule moléculaire |
C20H26N4O4 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
[4-(1-amino-6,7-dimethoxyisoquinolin-3-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C20H26N4O4/c1-26-16-10-13-11-18(22-19(21)14(13)12-17(16)27-2)23-5-7-24(8-6-23)20(25)15-4-3-9-28-15/h10-12,15H,3-9H2,1-2H3,(H2,21,22) |
Clé InChI |
ZOUTUYYZIMGRSA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


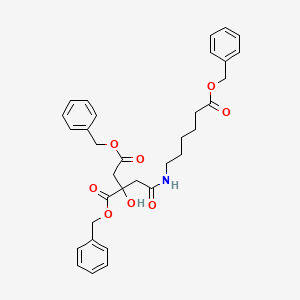
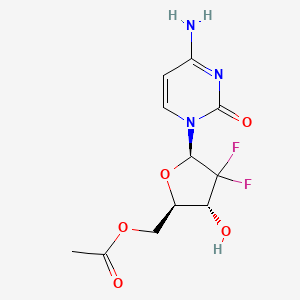
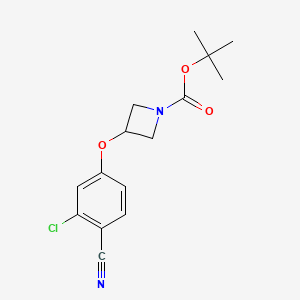
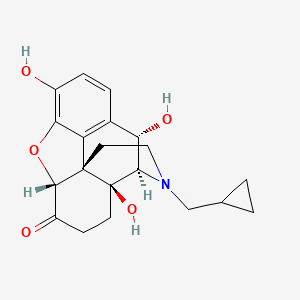
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
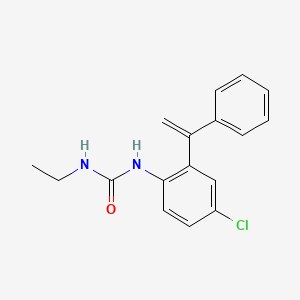
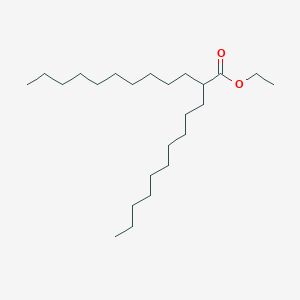
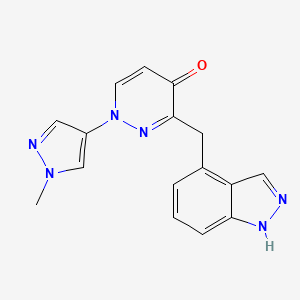
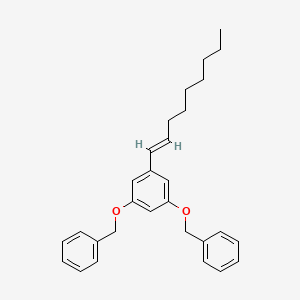
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
